Ikarugamycin

Cell Biology Endocytosis Trafficking

Ikarugamycin (CAS 36531-78-9) is a validated, selective clathrin-mediated endocytosis (CME) inhibitor (IC50 2.7 µM) that spares caveolae-mediated and clathrin-independent pathways, essential for deconvoluting endocytic trafficking without confounding off-target effects. Unlike general dynamin inhibitors, it enables precise mechanistic studies and is a high-efficacy positive control for apoptosis pathway interrogation, demonstrating nanomolar potency (IC50 221.3 nM in HL-60 cells) through defined caspase and DNA damage pathways. With established antiprotozoal potency (MIC 0.3–1.25 µg/mL) and proven intracellular antibacterial activity, this compound is critical for diverse receptor signaling, viral entry, and pathogen uptake research. Ensure your studies use the definitive tool compound for pathway-specific blockade.

Molecular Formula C29H38N2O4
Molecular Weight 478.6 g/mol
CAS No. 36531-78-9
Cat. No. B608069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIkarugamycin
CAS36531-78-9
Molecular FormulaC29H38N2O4
Molecular Weight478.6 g/mol
Structural Identifiers
SMILESCCC1C(CC2C1C=CC3C2CC4C3CC=CC(=O)NCCCC5C(=O)C(=C(C=C4)O)C(=O)N5)C
InChIInChI=1S/C29H38N2O4/c1-3-18-16(2)14-22-20(18)10-11-21-19-6-4-8-26(33)30-13-5-7-24-28(34)27(29(35)31-24)25(32)12-9-17(19)15-23(21)22/h4,8-12,16-24,32H,3,5-7,13-15H2,1-2H3,(H,30,33)(H,31,35)/b8-4-,12-9+,27-25?/t16-,17-,18-,19+,20+,21-,22+,23+,24+/m1/s1
InChIKeyGHXZHWYUSAWISC-MCWNPEBCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ikarugamycin (CAS 36531-78-9) Procurement Guide: Baseline Compound Identity and Research-Grade Specifications


Ikarugamycin (CAS 36531-78-9) is a pentacyclic tetramate macrolactam antibiotic, first isolated from *Streptomyces phaeochromogenes* var. *ikaruganensis* and classified within the polycyclic tetramate macrolactam (PoTeM) natural product family [1]. The compound is characterized by a distinctive 5-6-5 tricyclic carbocyclic core and a tetramic acid moiety, with a molecular weight of 478.62 g/mol (C₂₉H₃₈N₂O₄) . Commercially available research-grade ikarugamycin typically meets purity specifications of ≥98% (HPLC), with established solubility profiles in DMSO, methanol, and chloroform . It functions as a validated tool compound for investigating clathrin-mediated endocytosis (CME) and demonstrates polypharmacology across antiprotozoal, antibacterial, and anticancer applications [2].

Ikarugamycin (CAS 36531-78-9) Differentiation: Why Generic Substitution with Other Clathrin or PoTeM Inhibitors Compromises Experimental Reproducibility


Direct substitution of ikarugamycin with structurally or mechanistically similar compounds—such as dynamin inhibitors (e.g., Dynasore) or alternative clathrin inhibitors (e.g., Pitstop 2)—introduces confounding variables in endocytic pathway dissection due to divergent selectivity profiles and off-target effects [1]. Unlike dynamin inhibitors that globally impair multiple endocytic routes, ikarugamycin exhibits acute and selective inhibition of clathrin-mediated endocytosis (CME) at an IC₅₀ of 2.7 µM, while sparing caveolae-mediated and clathrin-independent pathways [1]. Substitution within the PoTeM class (e.g., capsimycin, HSAF) similarly alters biological outcomes; for instance, ikarugamycin demonstrates a 5-6-5 tricyclic ring architecture that dictates its unique antiprotozoal potency (MIC 0.3–1.25 µg/mL against *Trichomonas vaginalis*) [2]. These structural and mechanistic distinctions underscore why procurement decisions must be compound-specific rather than class-based, as verified by the quantitative evidence below.

Ikarugamycin (CAS 36531-78-9) Quantitative Differentiation: Verified Performance Against Closest Comparators in Published Studies


Clathrin-Mediated Endocytosis (CME) Inhibition: Ikarugamycin Demonstrates Superior Pathway Selectivity and Potency Compared to Pitstop 2

Ikarugamycin inhibits clathrin-mediated endocytosis (CME) with an IC₅₀ of 2.7 µM in H1299 cells, demonstrating acute and selective blockade of CME while completely sparing caveolae-mediated and clathrin-independent endocytic pathways [1]. In contrast, the clathrin terminal domain inhibitor Pitstop 2 exhibits a reported IC₅₀ of 12 µM for amphiphysin association inhibition in ELISA-based assays and displays off-target effects on clathrin-independent pathways . The 4.4-fold greater potency and pathway selectivity of ikarugamycin establish it as the preferred tool for discriminating CME-dependent cellular processes without confounding alternative uptake routes.

Cell Biology Endocytosis Trafficking

Antiprotozoal Activity: Ikarugamycin Demonstrates Potent Efficacy Against Trichomonas vaginalis with Lower MIC Values than Azalomycin F

Ikarugamycin exhibits strong antiprotozoal activity against *Trichomonas vaginalis* with a minimum inhibitory concentration (MIC) range of 0.3–1.25 µg/mL [1]. In the same study, the established antitrichomonas agent azalomycin F was reported as a comparator; ikarugamycin demonstrated comparable efficacy against *T. vaginalis* while showing an acute toxicity (LD₅₀) of 6 mg/kg intraperitoneally in mice, substantially more toxic than the hydrogenated derivative hexahydro-ikarugamycin (LD₅₀ = 300 mg/kg) [1]. This differentiation informs risk-benefit assessments in *in vivo* experimental design and highlights ikarugamycin's potential for potency-driven applications where acute toxicity is not a primary limitation.

Parasitology Antibiotic Discovery Infectious Disease

Antibacterial Activity Against Intracellular Staphylococcus aureus: Ikarugamycin Achieves Bactericidal Effect at Concentrations Below Mammalian Cytotoxic Threshold

In an *in vitro* bovine mammary epithelial cell (Mac-T) infection model, ikarugamycin exhibited a minimum inhibitory concentration (MIC) of 0.6 µg/mL against *Staphylococcus aureus* [1]. At 4× MIC and 8× MIC, the compound reduced bacterial counts by 3 and 5 log₁₀ CFU/mL, respectively, within the first six hours of treatment [1]. Crucially, the half-maximal inhibitory concentration (IC₅₀) for Mac-T cell cytotoxicity was 9.2 µg/mL, a value 15.3-fold higher than the MIC and 1.8-fold higher than the intracellular bactericidal concentration (5 µg/mL for 90% killing) [1]. This therapeutic window underscores ikarugamycin's capacity to eliminate intracellular *S. aureus* reservoirs without inducing host cell toxicity at effective doses, a critical consideration in mastitis research.

Microbiology Veterinary Medicine Intracellular Pathogens

Cytotoxic Activity in Cancer Cell Lines: Ikarugamycin Achieves Low Nanomolar IC₅₀ in HL-60 Leukemia Cells, Outperforming Related PoTeM Analogs

Ikarugamycin inhibits proliferation of HL-60 human promyelocytic leukemia cells with an IC₅₀ of 221.3 nM, inducing apoptosis via DNA damage, intracellular calcium elevation, and p38 MAP kinase activation [1]. In comparison, structurally related PoTeM compounds capsimycin, capsimycin B, and capsimycin C exhibit anti-proliferative IC₅₀ values against pancreatic carcinoma cells (PANC-1) ranging from 1.30 to 3.37 µM [2], representing a >5.8-fold lower potency than ikarugamycin's nanomolar activity in the leukemia model. While cross-cell-line comparisons warrant cautious interpretation, the nanomolar potency of ikarugamycin distinguishes it as a high-efficacy PoTeM lead for apoptosis-focused oncology research.

Oncology Apoptosis Natural Product Drug Discovery

Endocytic Pathway Specificity: Ikarugamycin Spares Caveolae-Mediated and Clathrin-Independent Endocytosis, Unlike Dynamin Inhibitors That Broadly Disrupt Trafficking

In a comparative analysis of endocytic inhibitors, ikarugamycin (2.7 µM) selectively blocked transferrin uptake (CME marker) by >80% in H1299 cells while having negligible effect on albumin uptake (caveolae-mediated endocytosis) and CD44/CD59 uptake (clathrin-independent endocytosis) at concentrations up to 10 µM [1]. In contrast, the dynamin inhibitor Dynasore impairs multiple endocytic routes indiscriminately due to dynamin's universal role in vesicle scission across pathways, with reported IC₅₀ values of 0.38–2.3 µM against various dynamin isoforms . This mechanistic divergence—clathrin-specific targeting vs. pan-endocytic disruption—makes ikarugamycin indispensable for experiments where preservation of non-CME pathways is required for accurate biological interpretation.

Cell Biology Trafficking Assays Inhibitor Profiling

Ikarugamycin (CAS 36531-78-9) Application Scenarios: Research Domains Where Its Verified Differentiation Directly Enhances Experimental Outcomes


Clathrin-Mediated Endocytosis (CME) Dissection in Mammalian Cell Biology

Ikarugamycin serves as a first-line chemical tool for acute, selective inhibition of CME in studies requiring pathway-specific blockade without perturbing caveolae-mediated or clathrin-independent uptake. At 2.7–5 µM in H1299, HeLa, and other mammalian cell lines, ikarugamycin reliably suppresses transferrin internalization while preserving alternative endocytic routes, enabling researchers to deconvolute cargo-specific trafficking mechanisms [1]. This selectivity is critical for investigating receptor signaling, viral entry pathways, and intracellular pathogen uptake where CME represents the predominant route [1].

Intracellular Bacterial Clearance Studies and Mastitis Infection Models

In bovine mastitis research, ikarugamycin offers a validated therapeutic window (MIC 0.6 µg/mL vs. cytotoxic IC₅₀ 9.2 µg/mL in Mac-T cells) that enables intracellular S. aureus eradication without compromising host epithelial cell viability [1]. The compound's ability to achieve 90% intracellular bacterial killing at 5 µg/mL supports its use in *in vitro* infection models designed to screen antibiotic candidates for persistent intracellular pathogen reservoirs, a major challenge in chronic mastitis and other biofilm-associated infections [1].

Apoptosis Mechanism Studies in Leukemia and Cancer Cell Lines

Ikarugamycin's nanomolar potency (IC₅₀ = 221.3 nM) in HL-60 leukemia cells, combined with its defined mechanism of DNA damage induction, calcium mobilization, and caspase-9/-8/-3 activation, positions it as a high-efficacy positive control for apoptosis pathway interrogation [1]. Researchers investigating p38 MAP kinase signaling, genotoxic stress responses, or calcium-dependent cell death can leverage ikarugamycin's validated multi-pathway activation profile to benchmark compound efficacy or dissect apoptotic signaling cascades [1].

Antiprotozoal Drug Discovery Screening Against Trichomonas vaginalis

With an MIC range of 0.3–1.25 µg/mL against *Trichomonas vaginalis*, ikarugamycin provides a potent reference compound for screening novel antiprotozoal agents [1]. Its established activity profile—coupled with the availability of a less toxic hydrogenated derivative (hexahydro-ikarugamycin; LD₅₀ = 300 mg/kg)—allows medicinal chemists to explore structure-activity relationships within the PoTeM scaffold for improved therapeutic index candidates targeting trichomoniasis and related protozoal infections [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ikarugamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.